molecular formula C17H15BrClNO4 B2809386 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromo-2-chlorobenzamide CAS No. 1396884-76-6

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromo-2-chlorobenzamide

Cat. No.: B2809386
CAS No.: 1396884-76-6
M. Wt: 412.66
InChI Key: XDKSACJZEFAFTJ-UHFFFAOYSA-N
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Description

N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromo-2-chlorobenzamide is a benzamide derivative featuring a benzo[d][1,3]dioxole (benzodioxole) moiety linked to a 2-hydroxypropyl chain, with a 5-bromo-2-chlorobenzamide substituent. Key features include:

  • Benzodioxole group: A common motif in bioactive compounds, contributing to metabolic stability and binding interactions .
  • 5-Bromo-2-chlorobenzamide: Halogenation at the benzamide ring may enhance lipophilicity and influence receptor binding .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-bromo-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClNO4/c1-17(22,10-2-5-14-15(6-10)24-9-23-14)8-20-16(21)12-7-11(18)3-4-13(12)19/h2-7,22H,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKSACJZEFAFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CC(=C1)Br)Cl)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromo-2-chlorobenzamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using an appropriate halohydrin.

    Bromination and Chlorination: The aromatic ring can be selectively brominated and chlorinated using bromine and chlorine reagents under controlled conditions.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.

    Reduction: The bromochlorobenzamide moiety can be reduced to form the corresponding amine.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromo-2-chlorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Benzimidazole Derivatives ()

Compounds 4d–4f and 5b–j from the Iranian Journal of Pharmaceutical Research share the benzodioxole group but differ in core structure (benzimidazole vs. benzamide) and substituents:

  • Substituents : Fluoro, bromo, and nitro groups on the benzimidazole ring (e.g., 4e : 6-bromobenzo[d][1,3]dioxol-5-yl; 4f : 6-nitrobenzo[d][1,3]dioxol-5-yl) .
  • Physical properties : Melting points for benzimidazole derivatives range from 191°C to 233°C, influenced by halogenation and nitro groups .
  • Synthesis : Prepared via multi-step reactions under reflux conditions (e.g., acetonitrile, 5–24 hours) .

Comparison : The target compound lacks the benzimidazole core but shares halogenation (bromo, chloro) and benzodioxole features. Its hydroxypropyl group may confer greater solubility compared to the benzimidazole analogs.

Penta-2,4-dienamide Derivatives ()

Compounds D14–D20 incorporate a benzodioxole-linked penta-2,4-dienamide scaffold with aryloxy or benzyloxy substituents:

  • Substituents : Variants include 4-methylthio (D14), 3-benzyloxy (D15), and pyridinylmethoxy (D19) groups .
  • Physical properties : Melting points range from 182.9°C (D20) to 233.5°C (D16), with yields between 13.7% (D14) and 24.8% (D20) .

Comparison : The target compound replaces the conjugated dienamide with a hydroxypropyl-benzamide chain, reducing structural rigidity. The presence of bromo and chloro substituents may increase molecular weight and lipophilicity relative to D14–D20.

Benzamide and Cyclopropanecarboxamide Derivatives (–9)

Compounds 5b , 55 , and others from the PhD course materials highlight benzodioxole-linked amides:

  • Compound 5b : 2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide, synthesized using HATU/DIPEA in DMF (45% yield) .
  • Compound 55 : Features a cyclopropanecarboxamide group and 3-chloro-4-methoxybenzoyl substituent (27% yield) .

Comparison : The target compound shares the benzodioxole and benzamide motifs but substitutes the thiazolyl or cyclopropane groups with a hydroxypropyl chain. Its synthesis likely involves similar amide coupling reagents (e.g., HATU), though yields may vary due to steric effects from the hydroxypropyl group.

Halogenated Benzamide Analogs ()

5-Chloro-N-cyclopropyl-2-nitrobenzamide (CAS 1042623-41-5) provides insight into halogen and nitro substituent effects:

  • Substituents : Nitro and cyclopropyl groups enhance electron-withdrawing and steric properties .
  • Typical specifications : Molecular formula C10H9ClN2O3; associated with high purity and stability .

Characterization

  • 1H/13C NMR : Critical for confirming benzodioxole (δ ~6.8–7.0 ppm for aromatic protons) and hydroxypropyl (δ ~1.5–2.5 ppm for CH2/CH groups) .
  • MS and elemental analysis : Validate molecular weight and purity .

Data Tables

Table 1: Structural and Physical Comparison

Compound Core Structure Key Substituents Melting Point (°C) Yield (%) Reference
Target Compound Benzamide 5-Bromo-2-chloro, hydroxypropyl N/A N/A N/A
4e () Benzimidazole 6-Bromobenzo[d][1,3]dioxol-5-yl 191.0–192.0 21.7
D16 () Penta-2,4-dienamide 4-Benzyloxy 231.4–233.5 21.3
5b () Acetamide 5-Benzoyl-4-phenylthiazol-2-yl N/A 45
5-Chloro-N-cyclopropyl... () Benzamide 2-Nitro, cyclopropyl N/A N/A

Table 2: Substituent Effects on Properties

Substituent Effect on Lipophilicity Potential Bioactivity Impact
5-Bromo-2-chloro High Enhanced receptor binding
Hydroxypropyl Moderate Improved solubility
Nitro () High Electron-withdrawing
Cyclopropane () Moderate Steric hindrance

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromo-2-chlorobenzamide is a synthetic organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[d][1,3]dioxole moiety and halogenated benzamide groups. Its molecular formula is C18H18BrClN2O3C_{18}H_{18}BrClN_{2}O_{3} with a molecular weight of approximately 397.7 g/mol. The presence of hydroxyl and halogen substituents suggests potential interactions with biological targets.

This compound primarily acts as an inhibitor of cyclooxygenase (COX) enzymes. This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. The compound's interaction with the COX pathway indicates its potential as an anti-inflammatory agent.

Pharmacokinetics

The compound adheres to Lipinski’s Rule of Five, suggesting favorable pharmacokinetic properties such as good oral bioavailability. Its solubility and permeability characteristics further support its potential therapeutic applications.

Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of this compound demonstrated significant inhibition of COX-1 and COX-2 enzymes in vitro. The results indicated a dose-dependent reduction in prostaglandin E2 production, highlighting the compound's effectiveness in modulating inflammatory responses.

Concentration (µM) Prostaglandin E2 Production (pg/mL)
01500
101200
50800
100400

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibits selective cytotoxic effects against certain types of cancer cells while sparing normal cells. The IC50 values for different cell lines were determined as follows:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25
Normal Fibroblasts>100

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromo-2-chlorobenzamide, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step reactions, typically starting with halogenated intermediates. For example:

  • Step 1: Prepare the benzo[d][1,3]dioxol-5-yl intermediate via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., N₂) .
  • Step 2: Introduce the 5-bromo-2-chlorobenzamide moiety using coupling agents (e.g., EDCI/HOBt) in polar aprotic solvents like DMF or THF .
  • Optimization: Yield and purity are enhanced by controlling temperature (e.g., 80–100°C), using catalysts (e.g., CuI for Ullmann couplings), and purification via column chromatography or recrystallization .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Answer:

  • Spectroscopy:
    • NMR (¹H/¹³C): Assign peaks for the benzo[d][1,3]dioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and aromatic bromo/chloro substituents .
    • HRMS: Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₄BrClNO₄: 420.98) .
  • Crystallography:
    • Use SHELXL for X-ray refinement to resolve stereochemistry and hydrogen-bonding networks . Data deposition in repositories like CCDC ensures reproducibility .

Advanced: How should structure-activity relationship (SAR) studies be designed to identify pharmacophoric elements?

Answer:

  • Systematic Substitution: Modify substituents (e.g., replacing Br with CF₃ or Cl with F) to assess impact on bioactivity .
  • Biochemical Assays: Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to correlate substituent positions with binding energy .

Advanced: How can contradictions in reported biological activity data be resolved?

Answer:

  • Orthogonal Assays: Validate antimicrobial activity via both MIC (microbroth dilution) and time-kill assays to confirm concentration-dependent effects .
  • Structural Analysis: Compare crystallographic data (e.g., torsion angles of the hydroxypropyl group) to rule out conformational discrepancies .
  • Batch Reproducibility: Ensure synthetic consistency by tracking impurities via HPLC-MS .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Answer:

  • Salt Formation: Convert the free base to a hydrochloride salt using HCl/EtOH .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) to the hydroxypropyl moiety .
  • Formulation: Use co-solvents (e.g., PEG 400) or nanocarriers (liposomes) for aqueous stability .

Basic: How should stability studies be conducted under varying experimental conditions?

Answer:

  • pH Stability: Incubate the compound in buffers (pH 1–13) and monitor degradation via UV-Vis or LC-MS at 24/48/72-hour intervals .
  • Thermal Stability: Use TGA/DSC to identify decomposition temperatures (>200°C typical for benzamides) .

Advanced: What computational tools aid in mechanistic analysis of bioactivity?

Answer:

  • Molecular Dynamics (MD): Simulate interactions with GroEL/ES chaperonins using GROMACS to identify binding hotspots .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict redox potentials or electrophilic sites .

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